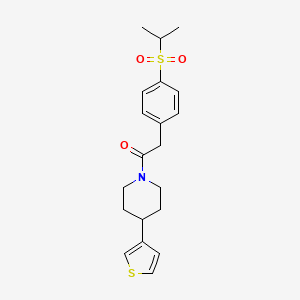
2-(4-(Isopropylsulfonyl)phenyl)-1-(4-(thiophen-3-yl)piperidin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(Isopropylsulfonyl)phenyl)-1-(4-(thiophen-3-yl)piperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C20H25NO3S2 and its molecular weight is 391.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-(4-(isopropylsulfonyl)phenyl)-1-(4-(thiophen-3-yl)piperidin-1-yl)ethanone is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological properties of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
Molecular Weight: 443.0 g/mol
CAS Number: 1351601-99-4
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The isopropylsulfonyl group enhances the compound's solubility and reactivity, allowing it to form strong interactions with protein targets, potentially inhibiting their functions. The thiophene moiety contributes to π-π stacking interactions with aromatic residues in proteins, which can modulate various biological pathways.
Anticancer Activity
Research indicates that derivatives similar to this compound exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structural motifs can inhibit the growth of various cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| HT-29 (Colon carcinoma) | 5.2 |
| M21 (Skin melanoma) | 3.8 |
| MCF7 (Breast carcinoma) | 4.6 |
These values suggest that the compound may possess moderate to strong antiproliferative effects against these cancer types .
Anti-inflammatory Activity
The compound's potential anti-inflammatory effects have been evaluated through its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. Inhibition assays have demonstrated that structurally related compounds can significantly reduce COX activity, indicating a promising anti-inflammatory profile .
Case Studies and Research Findings
-
Antiproliferative Studies
A study conducted on phenyl sulfonamide derivatives revealed that certain modifications led to enhanced antiproliferative activity against human cancer cell lines. The structure-activity relationship (SAR) analysis indicated that the presence of the isopropylsulfonyl group was beneficial for increasing potency against tumor cells . -
Inflammation Models
In animal models of inflammation, compounds similar to this compound showed significant reductions in carrageenan-induced paw edema, suggesting effective anti-inflammatory properties . -
Mechanistic Insights
Detailed mechanistic studies have indicated that the compound may exert its effects by modulating signaling pathways involved in cell proliferation and inflammation, such as the NF-kB pathway and MAPK signaling .
Propiedades
IUPAC Name |
2-(4-propan-2-ylsulfonylphenyl)-1-(4-thiophen-3-ylpiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO3S2/c1-15(2)26(23,24)19-5-3-16(4-6-19)13-20(22)21-10-7-17(8-11-21)18-9-12-25-14-18/h3-6,9,12,14-15,17H,7-8,10-11,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSPUJHNBCZAXLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)N2CCC(CC2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














